isopropyl 6-bromo-2-methyl-5-[(methylsulfonyl)oxy]-1-benzofuran-3-carboxylate

Lipophilicity Drug-likeness ADME

This densely functionalized benzofuran-3-carboxylate ester features three orthogonal reactive handles—C6 aryl bromide, C5 methanesulfonate (mesylate) leaving group, and C3 isopropyl ester—enabling sequential, protecting-group-free derivatization. The isopropyl ester imparts a 0.8–1.1 logP unit advantage over methyl/ethyl analogs, placing it in the optimal lipophilicity window (logP 2–4) for CNS-targeted compound libraries. Chemoselective mesylate displacement is possible without ester hydrolysis, a critical feature for prodrug strategies. Simultaneous C6-Br and C5-OMs eliminate the need for stepwise protection, accelerating DNA-encoded library (DEL) synthesis and parallel medicinal chemistry workflows. Sourced from the AldrichCPR collection of rare research chemicals, this scaffold ensures supply-chain consistency and eliminates custom-synthesis lead times. Choose this compound for reproducible, step-economical lead optimization.

Molecular Formula C14H15BrO6S
Molecular Weight 391.24 g/mol
CAS No. 6239-54-9
Cat. No. B4767783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameisopropyl 6-bromo-2-methyl-5-[(methylsulfonyl)oxy]-1-benzofuran-3-carboxylate
CAS6239-54-9
Molecular FormulaC14H15BrO6S
Molecular Weight391.24 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC(=C(C=C2O1)Br)OS(=O)(=O)C)C(=O)OC(C)C
InChIInChI=1S/C14H15BrO6S/c1-7(2)19-14(16)13-8(3)20-11-6-10(15)12(5-9(11)13)21-22(4,17)18/h5-7H,1-4H3
InChIKeyVFDMIQPTWHXSTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isopropyl 6-Bromo-2-methyl-5-[(methylsulfonyl)oxy]-1-benzofuran-3-carboxylate (CAS 6239-54-9): Core Chemical Identity & Procurement Relevance


Isopropyl 6-bromo-2-methyl-5-[(methylsulfonyl)oxy]-1-benzofuran-3-carboxylate (CAS 6239-54-9, also registered as 308295-33-2) is a densely functionalized benzofuran-3-carboxylate ester bearing a C6 bromine atom, a C2 methyl group, a C5 methanesulfonate (mesylate) leaving group, and an isopropyl ester at C3 [1]. It belongs to a proprietary collection of rare and unique research chemicals distributed by major scientific vendors for early‑stage discovery . The compound's molecular formula is C₁₄H₁₅BrO₆S and its molecular weight is 391.24 g·mol⁻¹ [1]. Its three orthogonal reactive handles—aryl bromide, alkyl mesylate, and ester—make it a scaffold of interest for sequential derivatization in medicinal chemistry and chemical biology, where precise control over functional‑group installation is critical.

Why Generic Benzofuran-3-carboxylate Analogs Cannot Substitute CAS 6239-54-9 in Structure‑Driven Research and Procurement


Compounds that share the benzofuran-3-carboxylate core but differ in the ester alkyl group (methyl, ethyl, n‑propyl), the C5 leaving group (hydroxy, tosylate), or the C6 halogen (chloro, iodo) are not functionally interchangeable with the target compound. The isopropyl ester imparts distinct steric and lipophilic properties that influence reaction kinetics, solubility, and biological partitioning [1]. The mesylate at C5 is a superior leaving group for nucleophilic aromatic substitution relative to hydroxy or tosylate, enabling different reaction pathways [2]. Simultaneous presence of a C6 bromine and a C5 mesylate affords an orthogonal bifunctional handle that eliminates the need for protecting‑group manipulations required when only one reactive site is available . These cumulative differences mean that substitution with a simpler analog inevitably alters synthetic outcomes, biological readouts, or lead‑optimization trajectories, making precise compound identity essential for reproducible science and procurement decisions.

Quantitative Differentiation Evidence for Isopropyl 6-Bromo-2-methyl-5-[(methylsulfonyl)oxy]-1-benzofuran-3-carboxylate vs. Closest Analogs


Enhanced Lipophilicity (XLogP3 3.6) Relative to Methyl/Ethyl Ester Counterparts Drives Superior Membrane Partitioning

The isopropyl ester delivers a computed XLogP3 of 3.6 [1], substantially higher than the class‑expected logP of approximately 2.5 for the corresponding methyl ester and approximately 2.8 for the ethyl ester (based on the general contribution of ~0.5 logP units per additional methylene and branching effects) [2]. This elevated lipophilicity positions the target compound in a more favorable range for passive membrane permeability and blood–brain barrier penetration in CNS‑targeted discovery programs.

Lipophilicity Drug-likeness ADME

Steric Shielding by the Isopropyl Ester (Taft Es = −0.47) Reduces Competing Nucleophilic Attack at the C3 Carbonyl Compared to Methyl (Es = 0.00) or Ethyl (Es = −0.07)

The Taft steric parameter Es for the isopropyl group is −0.47, representing substantially greater steric bulk than the methyl (Es = 0.00) or ethyl (Es = −0.07) esters [1]. This steric shielding diminishes the rate of undesired nucleophilic attack at the ester carbonyl during reactions involving the C5 mesylate leaving group, thereby improving chemoselectivity for C5 substitution. Quantitative kinetic studies on analogous benzofuran esters have demonstrated that a 2‑fold or greater reduction in ester‑carbonyl reactivity can be achieved when switching from methyl to isopropyl protection [2].

Steric hindrance Chemoselectivity Nucleophilic substitution

Orthogonal Bifunctional Reactivity: Simultaneous C6‑Bromine and C5‑Mesylate Handles Eliminate Protection/Deprotection Sequences Required for Mono‑functional Analogs

The target compound uniquely possesses two orthogonal electrophilic sites: a C6 aryl bromide suitable for Pd‑catalyzed cross‑coupling (Suzuki, Buchwald‑Hartwig) and a C5 mesylate amenable to nucleophilic aromatic substitution (SNAr) . Analogs lacking the bromine (e.g., isopropyl 5‑(methanesulfonyloxy)‑2‑methyl‑1‑benzofuran‑3‑carboxylate, CAS 308298‑02‑4) or lacking the mesylate (e.g., isopropyl 6‑bromo‑2‑methyl‑5‑hydroxy‑1‑benzofuran‑3‑carboxylate) require additional protection/deprotection steps to achieve the same sequential functionalization. In a representative SNAr‑then‑Suzuki sequence, the target compound reaches the final product in 2 steps, whereas the mono‑functional analog requires 4 steps, translating to a ≥30% improvement in overall yield for a typical 80%‑per‑step efficiency [1].

Orthogonal reactivity Sequential derivatization Divergent synthesis

Application Scenarios Where Isopropyl 6‑Bromo‑2‑methyl‑5‑[(methylsulfonyl)oxy]‑1‑benzofuran‑3‑carboxylate Provides Quantifiable Advantage


CNS‑Targeted Fragment and Lead‑Optimization Libraries Requiring Elevated Lipophilicity

The 0.8–1.1 logP unit advantage over methyl/ethyl ester analogs (Section 3, Evidence 1) makes this compound a preferred scaffold for constructing compound libraries aimed at CNS targets, where a logP between 2 and 4 is correlated with optimal blood–brain barrier permeability. Using the isopropyl ester eliminates the need for late‑stage esterification to adjust lipophilicity.

Divergent Medicinal Chemistry Platforms Requiring Orthogonal C5/C6 Derivatization

The simultaneous presence of a C6 bromine and a C5 mesylate (Section 3, Evidence 3) enables rapid, sequential functionalization with two different diversity elements in a two‑step protocol. This is particularly valuable in DNA‑encoded library (DEL) synthesis or parallel medicinal chemistry, where step economy directly governs library size and screening throughput.

Chemoselective Mesylate Displacement in the Presence of a Labile Ester

The steric shielding provided by the isopropyl ester (Section 3, Evidence 2) allows nucleophilic displacement of the mesylate without concomitant ester hydrolysis or transesterification. This chemoselectivity is critical when the ester serves as a prodrug‑protecting group or a late‑stage diversification handle.

Early‑Phase Discovery Procurement Requiring Reproducible, Vendor‑Validated Rare Intermediates

Sigma‑Aldrich stocks this compound as part of its AldrichCPR collection of rare chemicals (Product L141313), ensuring a defined supply chain for hit‑to‑lead and lead‑optimization programs. This eliminates the batch‑to‑batch variability and synthetic lead time associated with custom synthesis of mono‑functional or less‑stocked analogs .

Quote Request

Request a Quote for isopropyl 6-bromo-2-methyl-5-[(methylsulfonyl)oxy]-1-benzofuran-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.